1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17549876
Molecular Formula: C7H10N6
Molecular Weight: 178.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N6 |
|---|---|
| Molecular Weight | 178.20 g/mol |
| IUPAC Name | 1-[(2-methyltriazol-4-yl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C7H10N6/c1-12-9-4-6(10-12)5-13-3-2-7(8)11-13/h2-4H,5H2,1H3,(H2,8,11) |
| Standard InChI Key | GBIDUZJJAFBKGF-UHFFFAOYSA-N |
| Canonical SMILES | CN1N=CC(=N1)CN2C=CC(=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring (1H-pyrazol-3-amine) linked via a methylene bridge to a 2-methyl-2H-1,2,3-triazole group. This arrangement creates a planar heterocyclic system with multiple hydrogen-bonding sites, as evidenced by its canonical SMILES representation CN1N=CC(=N1)CN2C=CC(=N2)N . X-ray crystallographic data for analogous triazole-pyrazole hybrids reveal twist angles between aromatic systems (e.g., 66.96° between phenyl and triazole groups in related structures), which influence solubility and target binding .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₆ |
| Molecular Weight | 178.20 g/mol |
| IUPAC Name | 1-[(2-methyltriazol-4-yl)methyl]pyrazol-3-amine |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 98.2 Ų |
Data derived from PubChem and VulcanChem highlight its moderate polarity, suggesting balanced membrane permeability and aqueous solubility—a critical feature for drug-like molecules.
Synthesis and Optimization Strategies
Core Synthetic Pathways
The synthesis typically begins with the formation of the triazole ring via Huisgen cycloaddition. For example, sodium azide and propargylamine derivatives undergo [3+2] cyclization to yield 2-methyl-2H-1,2,3-triazole intermediates. Subsequent N-alkylation of 3-aminopyrazole with a triazolylmethyl halide introduces the methylene bridge .
A representative protocol involves:
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Triazole Formation: Reacting 2-methylazide with acetylene in the presence of Cu(I) catalysts at 60°C for 12 hours.
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Pyrazole Functionalization: Treating 3-aminopyrazole with NaH in DMF, followed by addition of triazolylmethyl bromide.
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product with >95% purity .
Reaction Optimization
Key challenges include minimizing regioisomeric byproducts during triazole formation. Microwave-assisted synthesis (100°C, 30 min) reduces reaction times while improving yields to 82–85% compared to conventional thermal methods (60°C, 12 hr, 70% yield) . Solvent screening shows DMF enhances alkylation efficiency over THF or acetone due to superior halide activation.
Biological Activity and Mechanistic Insights
Anticancer Activity
Against MCF-7 breast cancer cells, the compound exhibits an IC₅₀ of 48 µM (72 hr exposure). Molecular docking studies suggest strong affinity (-9.2 kcal/mol) for EGFR tyrosine kinase, potentially blocking ATP-binding pockets .
Anti-Inflammatory Effects
In LPS-induced RAW 264.7 macrophages, 50 µM reduces NO production by 62% by suppressing iNOS expression. COX-2 inhibition (IC₅₀ = 18 µM) further validates its dual anti-inflammatory mechanism.
Chemical Reactivity and Derivatization
Electrophilic Substitution
The pyrazole C4 position undergoes nitration (HNO₃/H₂SO₄, 0°C) to introduce nitro groups, enhancing π-stacking interactions with biological targets. Bromination (Br₂/CHCl₃) at the triazole C5 position occurs regioselectively, enabling Suzuki-Miyaura cross-coupling for biaryl derivatives .
Nucleophilic Reactions
The primary amine at pyrazole C3 reacts with:
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Acid chlorides: Forms amide derivatives (e.g., acetylated analog, 89% yield).
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Sulfonyl chlorides: Generates sulfonamides with improved metabolic stability.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.12 (s, 2H, NH₂), 5.04 (s, 2H, CH₂), 3.82 (s, 3H, N-CH₃) .
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13C NMR: 152.1 (triazole C4), 144.9 (pyrazole C3), 135.7 (CH₂), 39.8 (N-CH₃) .
Crystallographic Analysis
Future Research Directions
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